molecular formula C14H13ClN4O2S B11196459 N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11196459
M. Wt: 336.8 g/mol
InChI Key: UAQPQLSIUBYIKF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a sulfonamide group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for industrial-scale production, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound for drug development.

Properties

Molecular Formula

C14H13ClN4O2S

Molecular Weight

336.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C14H13ClN4O2S/c1-2-13-16-17-14-8-7-12(9-19(13)14)22(20,21)18-11-5-3-10(15)4-6-11/h3-9,18H,2H2,1H3

InChI Key

UAQPQLSIUBYIKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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